

Isomeric Effects on Thiophenemethanol Derivatives: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 3-Thiophenemethanol

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the physicochemical and biological properties of 2- and **3-thiophenemethanol** derivatives. The position of the hydroxymethyl group on the thiophene ring significantly influences the molecule's characteristics, impacting its potential as a therapeutic agent.

This guide summarizes key quantitative data, details experimental protocols for cited biological assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the structure-activity relationships of these isomeric compounds.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the hydroxymethyl group from the 2- to the 3-position on the thiophene ring results in discernible differences in the physicochemical properties of the parent molecules. These variations can have a cascading effect on the solubility, formulation, and pharmacokinetic profiles of their derivatives.

A comparative summary of the key physicochemical properties of 2-thiophenemethanol and **3-thiophenemethanol** is presented below.

Property	2-Thiophenemethanol	3-Thiophenemethanol
Molecular Formula	C ₅ H ₆ OS	C ₅ H ₆ OS
Molecular Weight	114.17 g/mol	114.17 g/mol
Boiling Point	207 °C (at 760 mmHg)[1]	86-88 °C (at 10 mmHg)
Density	1.205 g/mL at 25 °C[1]	1.211 g/mL at 25 °C
Solubility in Water	Soluble	Slightly soluble[2]
Vaporization Enthalpy ($\Delta_{\text{lg}}H^\circ$ (298.15 K))	63.5 \pm 1.2 kJ/mol	60.9 \pm 1.0 kJ/mol
Liquid-Phase Heat Capacity ($C_{p,l}$ (298.15 K))	193.3 \pm 3.9 J/mol·K	188.9 \pm 3.8 J/mol·K

Biological Activities: Unraveling the Isomeric Impact on Anticancer Potency

The isomeric position of the functional group on the thiophene ring is a critical determinant of the biological activity of its derivatives. While research into 2-thiophenemethanol derivatives is more extensive, emerging studies on **3-thiophenemethanol** analogs are beginning to paint a comparative picture, particularly in the realm of anticancer activity.

Anticancer Activity of 2-Thiophenemethanol Derivatives

A variety of derivatives of 2-thiophenemethanol have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected compounds.

Derivative Class	Cancer Cell Line	IC ₅₀ (μM)
Tetrahydrobenzo[b]thiophene	A549 (Lung)	>100
Thienopyrimidine	HepG2 (Liver)	3.105 ± 0.14
Thieno[3,2-b]pyrrole	PC-3 (Prostate)	3.12 ± 0.15
3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one	HCT-116 (Colon)	1.83

Anticancer Activity of a 3-Thiophenemethanol Derivative

A study on di(3-thienyl)methanol has demonstrated its cytotoxic potential against a human glioblastoma cell line, providing a key data point for isomeric comparison.

Derivative	Cancer Cell Line	IC ₅₀
Di(3-thienyl)methanol	T98G (Glioblastoma)	60-200 μg/mL (after 72h)[3]

Note: A direct comparison of potency is challenging due to the different derivatives and cancer cell lines used in the studies. However, the data suggests that derivatives from both isomeric scaffolds possess anticancer activity, warranting further investigation into their structure-activity relationships.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented biological data, detailed methodologies for the key experimental assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

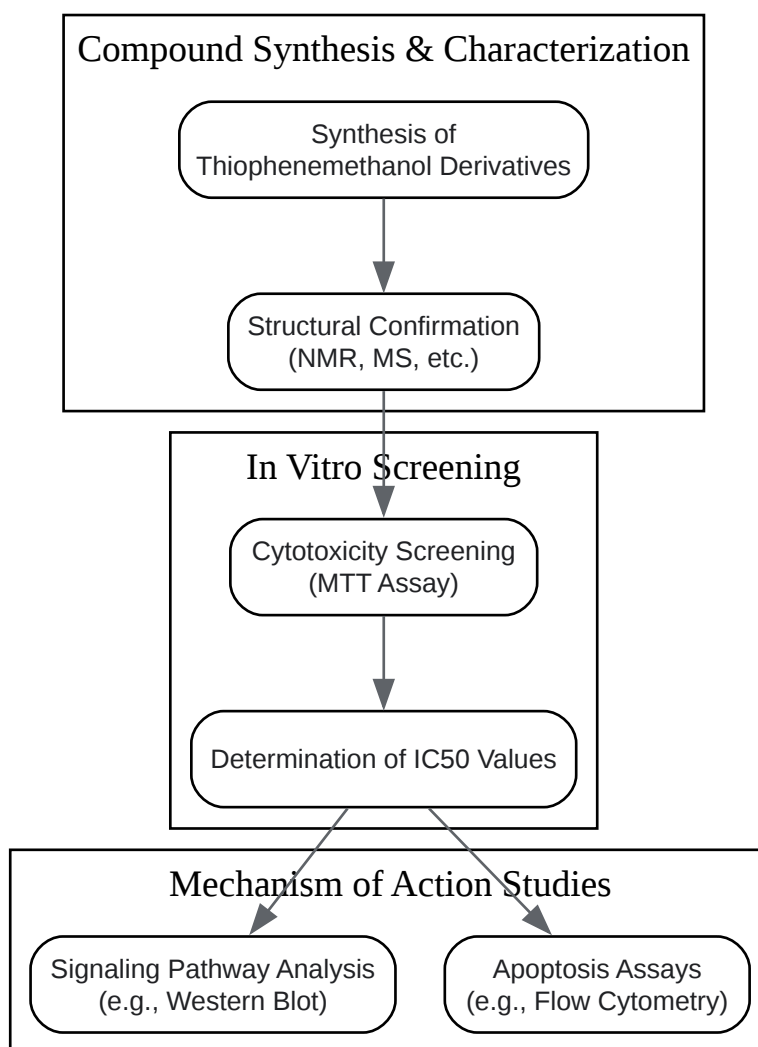
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is indicative of cell viability.[4]

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubated for 24 hours to allow for cell attachment.[4]

- **Compound Treatment:** The cells are then treated with various concentrations of the thiophenemethanol derivatives or a vehicle control (e.g., DMSO) and incubated for a further 24 to 72 hours.^[4]
- **MTT Addition:** Following the treatment period, the MTT reagent is added to each well and incubated for a period that allows for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage relative to the untreated control cells. The IC_{50} value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

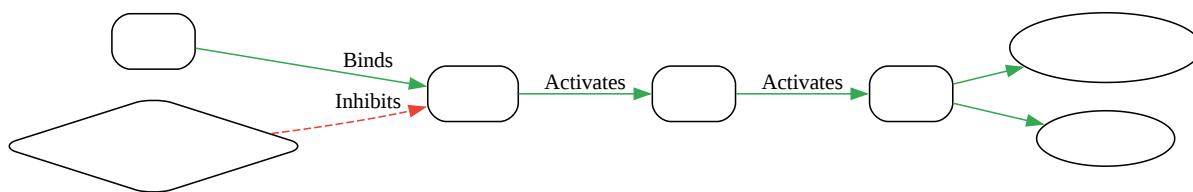
The anticancer effects of thiophenemethanol derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.



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Experimental workflow for the evaluation of thiophenemethanol derivatives.

While the precise signaling pathways targeted by many thiophenemethanol isomers are still under investigation, studies on related thiophene derivatives suggest potential mechanisms of action. For instance, some thiophene-containing compounds have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)/AKT signaling pathway, which is crucial for tumor angiogenesis and cell survival.[4]



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Potential inhibition of the VEGFR-2/AKT signaling pathway.

Further research is necessary to elucidate the specific molecular targets of 2- and **3-thiophenemethanol** derivatives and to understand how their isomeric structures influence their interactions with these targets. This will be crucial for the rational design of more potent and selective therapeutic agents.

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